N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide
Description
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and a carboxamide group
Properties
IUPAC Name |
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-19(10-14-16-17-18-20(14)2)15(21)13-8-7-11-5-3-4-6-12(11)9-13/h3,5,7-9H,4,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOJCHPTFCKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN(C)C(=O)C2=CC3=C(C=CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide typically involves multiple steps. One common route includes the formation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by Lewis acids or amine salts to generate the tetrazole moiety. The naphthalene derivative can be synthesized separately and then coupled with the tetrazole intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide has several applications in scientific research:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is similar to that of other tetrazole-containing compounds, which often target enzymes like cytochrome P450 .
Comparison with Similar Compounds
Similar Compounds
Oteseconazole: An antifungal agent that also contains a tetrazole ring and inhibits cytochrome P450.
Quilseconazole: Another antifungal compound with a similar mechanism of action.
N,N-dimethyl-5-[(4-biphenyl)methyl]tetrazole-1-carboxamide: Known for its analgesic and anxiolytic effects.
Uniqueness
N-methyl-N-[(1-methyltetrazol-5-yl)methyl]-7,8-dihydronaphthalene-2-carboxamide is unique due to its combination of a tetrazole ring and a naphthalene moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
